(R)-1-(1-Aminoethyl)cyclopropan-1-ol

説明

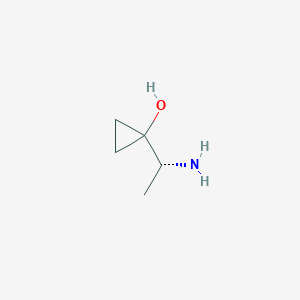

(R)-1-(1-Aminoethyl)cyclopropan-1-ol is a chiral cyclopropane derivative featuring an aminoethyl substituent and a hydroxyl group on the strained three-membered ring. Its stereochemistry (R-configuration) and structural rigidity make it a molecule of interest in asymmetric synthesis and drug discovery. For example, cyclopropane rings are known to enhance metabolic stability in pharmaceuticals due to their restricted conformation , while amino alcohols serve as key intermediates in bioactive molecule synthesis .

特性

分子式 |

C5H11NO |

|---|---|

分子量 |

101.15 g/mol |

IUPAC名 |

1-[(1R)-1-aminoethyl]cyclopropan-1-ol |

InChI |

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |

InChIキー |

YDUOHHRMLNGGPN-SCSAIBSYSA-N |

異性体SMILES |

C[C@H](C1(CC1)O)N |

正規SMILES |

CC(C1(CC1)O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between (R)-1-(1-Aminoethyl)cyclopropan-1-ol and related compounds:

Physicochemical and Functional Differences

- Cyclopropane vs. Larger Rings: The cyclopropane ring in this compound introduces significant ring strain, which can enhance reactivity and metabolic stability compared to the less-strained cyclopentane or cyclohexane derivatives . For instance, 1-aminocyclopropane-1-carboxylic acid () leverages its strained ring for ethylene biosynthesis in plants, while Y-27632’s cyclohexane scaffold optimizes binding to ROCK enzymes .

- Aminoethyl vs.

- Chirality and Synthesis: The (R)-configuration of the target compound aligns with enzymatic reduction strategies used in producing chiral alcohols, as seen in the bioreduction of 1-(arylsulfanyl)propan-2-ones to enantiopure alcohols (). This contrasts with D-Alaninol, which is synthesized for asymmetric catalysis but lacks a cyclopropane moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。